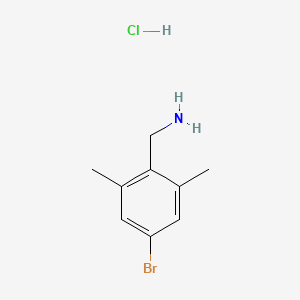

(4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride

Description

(4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a bromine atom at the para position (C4) and methyl groups at the ortho positions (C2 and C6) of the aromatic ring. The methanamine (benzylamine) backbone is functionalized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. This compound is structurally distinct due to its methyl substituents, which confer steric and electronic effects that differentiate it from halogenated or methoxy-substituted analogs.

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-6-3-8(10)4-7(2)9(6)5-11;/h3-4H,5,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIGXUSUGKOJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN)C)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253630-40-7 | |

| Record name | (4-bromo-2,6-dimethylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride typically involves the bromination of 2,6-dimethylphenylmethanamine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions followed by purification processes to ensure high purity. The compound is then crystallized and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents, particularly in the following areas:

-

Antimicrobial Activity : Related compounds have demonstrated antibacterial properties. For instance, derivatives of (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride have been tested against various bacterial strains, with promising results indicating their potential as effective antimicrobial agents.

The Minimum Inhibitory Concentration (MIC) for this compound is yet to be determined but is expected to be competitive based on related compounds .

Compound Name MIC (μg/mL) Bacteria Tested This compound TBD Staphylococcus aureus Similar compound X 0.39 E. coli - Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. A study highlighted that a related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting that this compound may have anticancer potential .

Materials Science

The compound is also being explored for its applications in materials science:

- Coatings and Preservatives : It has been identified as a potential preservative for coatings and slurries, particularly in industrial settings such as paper mills and oil fields. Its ability to control microbial fouling makes it valuable for maintaining the integrity of materials .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthetic Routes : The synthesis typically involves bromination reactions followed by purification processes to ensure stability and purity. The compound can be utilized in the preparation of various derivatives that may exhibit different biological activities .

Case Study 1: Antibacterial Activity Assessment

A study was conducted to evaluate the antibacterial efficacy of this compound against common pathogens. The results indicated that derivatives of this compound inhibited bacterial growth effectively, supporting its use as a potential antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a derivative of this compound induced apoptosis in cancer cells through mitochondrial pathways. This finding suggests its utility in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens vs. Methyl Groups

(4-Bromo-2,6-difluorophenyl)methanamine Hydrochloride

- Structure : Bromine at C4, fluorine at C2 and C5.

- Molecular Formula : C7H7BrClF2N

- Molecular Weight : 258.49 g/mol

- CAS : 1461655-72-0

- Key Differences : Fluorine atoms are electron-withdrawing, increasing polarity and reducing lipophilicity compared to methyl groups. This affects solubility and receptor-binding interactions.

(4-Bromo-2-chlorophenyl)methanamine Hydrochloride

Backbone Differences: Methanamine vs. Phenethylamine

4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)

- Structure : Phenethylamine backbone with bromine at C4 and methoxy groups at C2 and C5.

- Molecular Formula: C10H15BrNO2·HCl

- Molecular Weight : ~312.6 g/mol

- CAS : 66142-81-2

- Key Differences: The ethylamine chain (vs. methanamine) and methoxy substituents (vs. methyl) confer hallucinogenic properties, as seen in serotonergic receptor activation .

Methyl Group Positioning and Halogen Replacement

(4-Fluoro-2,6-dimethylphenyl)methanamine Hydrochloride

Functional Group Variations

N-(4-Bromo-2,6-dimethylphenyl)-2-chloroacetamide

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| (4-Bromo-2,6-dimethylphenyl)methanamine HCl | 4-Br, 2,6-diCH3 | C9H13BrClN | 258.57 (calculated) | N/A | High lipophilicity, steric hindrance |

| (4-Bromo-2,6-difluorophenyl)methanamine HCl | 4-Br, 2,6-diF | C7H7BrClF2N | 258.49 | 1461655-72-0 | Electron-withdrawing, polar |

| (4-Bromo-2-chlorophenyl)methanamine HCl | 4-Br, 2-Cl | C7H7BrCl2N | 259.95 | 874482-96-9 | Larger steric bulk, polarizable |

| 2C-B (Phenethylamine derivative) | 4-Br, 2,5-diOCH3 | C10H15BrNO2·HCl | ~312.6 | 66142-81-2 | Hallucinogenic, serotonin receptor agonist |

| (4-Fluoro-2,6-dimethylphenyl)methanamine HCl | 4-F, 2,6-diCH3 | C9H12FClN | 199.65 | 45090548 (CID) | Enhanced metabolic stability |

Research Findings and Implications

Electronic Effects : Methyl groups in the target compound donate electrons, increasing aromatic ring electron density and lipophilicity, which may enhance blood-brain barrier penetration compared to halogenated analogs .

Steric Hindrance : The 2,6-dimethyl groups in the target compound likely improve selectivity in receptor binding by restricting rotational freedom, as seen in similar benzylamine derivatives .

Pharmacological Profiles : Phenethylamine derivatives like 2C-B exhibit distinct psychoactive effects due to ethylamine backbones and methoxy groups, underscoring the importance of structural backbone modifications .

Metabolic Stability : Fluorine substitution (e.g., in CID 45090548) may reduce oxidative metabolism, a factor critical in drug design .

Biological Activity

(4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the bromination of 2,6-dimethylphenylmethanamine followed by treatment with hydrochloric acid to form the hydrochloride salt. The synthesis typically involves controlled conditions to ensure high purity and yield.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular responses. The exact mechanism varies based on the biological system studied.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess selective activity against Chlamydia species, impacting inclusion numbers, size, and morphology in infected cells. The mechanism involves disrupting bacterial replication processes .

- Cytotoxicity : Preliminary assessments suggest that the compound exhibits low toxicity towards human cells while maintaining significant antimicrobial efficacy. This balance is crucial for developing therapeutic agents .

- Pharmacological Potential : The compound has been investigated for its potential as a precursor in synthesizing biologically active molecules, particularly in the context of developing new pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Chlamydial Infections : A study focused on the antichlamydial activity of compounds similar to this compound found that certain derivatives significantly reduced chlamydial inclusion sizes without exhibiting cytotoxic effects on host cells .

- Comparative Analysis : In comparative studies with similar compounds, this compound was noted for its unique structural features that enhance its reactivity and binding affinity to biological targets. This uniqueness contributes to its potential therapeutic applications .

- Mechanistic Insights : Research utilizing NMR spectroscopy and other analytical techniques has provided insights into the structural characteristics and stability of the compound under various conditions, further elucidating its biological activity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves halogenation of a pre-functionalized aromatic ring followed by amine introduction. For analogs like (4-Bromo-2-chlorophenyl)methanamine hydrochloride, nucleophilic substitution (e.g., using benzyl chloride intermediates with ammonia) or reductive amination (e.g., reducing nitriles to amines) are common . Reaction optimization should focus on temperature control (e.g., 0–5°C for bromine stabilization) and stoichiometric ratios to minimize byproducts. Purification via recrystallization or column chromatography is critical, with yields ranging from 60–85% depending on solvent polarity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., bromine and methyl groups) and confirms amine protonation. For example, methyl protons appear as singlets at δ 2.2–2.5 ppm in dimethyl-substituted analogs .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 246.1). Use reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of bromine and methyl groups on biological activity?

- Methodological Answer:

- Systematic Analog Synthesis: Replace bromine with chlorine or fluorine, and vary methyl positions (e.g., 2,4- vs. 2,6-dimethyl) to assess steric/electronic effects .

- Bioassays: Test analogs against targets like GPCRs or ion channels. For example, halogenated phenylmethanamines show dose-dependent activity in neurotransmitter uptake inhibition assays (IC₅₀: 10–50 µM) .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities based on substituent electronegativity and lipophilicity .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to isolate substituent effects. For instance, 2,6-dimethyl analogs may exhibit reduced solubility, requiring DMSO co-solvent optimization .

- Meta-Analysis: Compare data across studies using tools like Prism® to identify outliers. Inconsistent IC₅₀ values for bromine-containing analogs often arise from differences in cell membrane permeability .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to distinguish enthalpic (e.g., hydrogen bonding) vs. entropic (hydrophobic) contributions .

Q. How can researchers assess the binding affinity of this compound to neurological targets?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target receptors (e.g., serotonin transporters) on sensor chips. Measure real-time binding kinetics (ka/kd) at concentrations of 1–100 µM .

- Radiolabeled Ligand Displacement: Use [³H]-paroxetine in competitive binding assays. Calculate Ki values via Cheng-Prusoff equation, correcting for nonspecific binding with excess cold ligand .

- Patch-Clamp Electrophysiology: Evaluate ion channel modulation (e.g., NMDA receptors) by measuring current inhibition at −70 mV holding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.